molecular formula C19H28N2O2 B110615 Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 227940-71-8

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B110615
M. Wt: 316.4 g/mol
InChI Key: JFLCCGFMLBSXBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, an efficient synthesis of a constrained peptidomimetic is reported, which involves the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic gamma-vinyl ketone. This is followed by a Michael addition and hydrogenolysis to give a fused ring system, which is then deprotected and Fmoc-protected for use in solid-phase synthesis . Although the target molecule is not synthesized, the methodologies described could potentially be adapted for the synthesis of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate.

Molecular Structure Analysis

The third paper provides insights into the molecular structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was confirmed by single crystal X-ray diffraction analysis . Similarly, the fourth paper discusses the synthesis and molecular structure of a chiral version of this compound, providing details on its orthorhombic space group and the presence of lactone and piperidine groups . These analyses are crucial for understanding the three-dimensional conformation of such bicyclic compounds, which is important for their potential biological activity.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. However, the synthesis methods described in the papers involve reactions such as Michael addition and intramolecular lactonization, which are common in the synthesis of complex organic molecules, including bicyclic compounds and peptidomimetics . These reactions are essential for constructing the core bicyclic structure and introducing functional groups that can modulate the molecule's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the papers are inferred from their molecular structures and the methods used for their characterization. For instance, the crystallographic data provided in the third and fourth papers give insights into the density and crystal packing of the synthesized compounds . These properties are important for understanding the stability and solubility of the compounds, which can affect their utility in drug development and other applications.

Scientific Research Applications

Synthesis and Derivatives

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is involved in various synthesis processes. For example, it is used in the synthesis of 1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane, which is further modified to create disubstituted 5,7-dinitro-1,3-diazaadamantanes, important in studying electron impact behavior (Kuznetsov et al., 1990). Additionally, it plays a role in the quantitative determination of conformational equilibria in its derivatives, providing insight into chemical structure and behavior (Brukwicki, 1998).

Catalysis and Chemical Transformations

This compound is used in the development of catalytic processes. For instance, its derivatives are essential in synthesizing compounds containing two 1,3-diazaadamantane moieties, showcasing its role in facilitating complex chemical transformations (Kuznetsov et al., 2014). In another study, a flexible route to chiral 9-oxabispidines, using derivatives of this compound, was developed for enantioselective oxidation of secondary alcohols, highlighting its application in asymmetric synthesis (Breuning et al., 2009).

Molecular Structure and Conformation

The compound's derivatives are also studied for their molecular structure and conformation. These studies provide insights into the geometric and electronic properties of new materials and potential applications in material science. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane from tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate helps understand the three-dimensional structure of such compounds (Nikit-skaya et al., 1965).

properties

IUPAC Name

tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-13-16-9-17(14-21)12-20(11-16)10-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLCCGFMLBSXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626119
Record name tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

CAS RN

227940-71-8
Record name tert-Butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Eibl, L Munoz, I Tomassoli, C Stokes… - Bioorganic & medicinal …, 2013 - Elsevier
3,7-Diazabicyclo[3.3.1]nonane (bispidine) based nicotinic acetylcholine receptor (nAChR) ligands have been synthesized and evaluated for nAChRs interaction. Diverse spacer motifs …
Number of citations: 18 www.sciencedirect.com
C Eibl, I Tomassoli, L Munoz, C Stokes… - Bioorganic & medicinal …, 2013 - Elsevier
3,7-Diazabicyclo[3.3.1]nonane is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs). When one nitrogen of the 3,7-diazabicyclo[3.3.1]nonane …
Number of citations: 17 www.sciencedirect.com

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